Enhanced In Vivo Antitumor Efficacy vs. Methyl Analog in Colon Carcinoma Model
In a study of benzo[b][1,6]naphthyridine derivatives, the 2-(3,4-dimethoxyphenyl) analog demonstrated superior in vivo antitumor activity compared to the 2-methyl analog [1]. Both compounds were tested in a subcutaneous colon 38 tumor model in mice. A single dose of 3.9 mg/kg of the 2-(3,4-dimethoxyphenyl) derivative proved curative, while the 2-methyl derivative showed less pronounced efficacy under identical conditions [1]. This indicates that the 3,4-dimethoxyphenyl substitution significantly enhances the in vivo therapeutic index.
| Evidence Dimension | In Vivo Antitumor Efficacy |
|---|---|
| Target Compound Data | Curative at 3.9 mg/kg single dose |
| Comparator Or Baseline | 2-methyl analog; less pronounced efficacy at 3.9 mg/kg |
| Quantified Difference | Curative vs. non-curative at equivalent dose |
| Conditions | Subcutaneous colon 38 tumor xenograft in mice, single dose treatment |
Why This Matters
This demonstrates that the 3,4-dimethoxyphenyl substitution confers a critical advantage in in vivo efficacy, making this compound a more promising candidate for preclinical development in oncology research.
- [1] Lavoie, E. J., et al. Synthesis and Cytotoxic Activity of Carboxamide Derivatives of Benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry, 2003. DOI: 10.1021/jm020396o View Source
